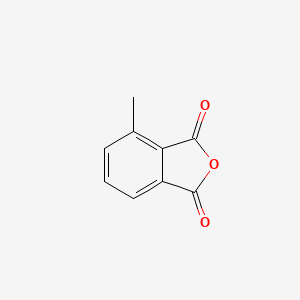

3-Methylphthalic anhydride

Description

The exact mass of the compound 3-Methylphthalic anhydride is 162.031694049 g/mol and the complexity rating of the compound is 234. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61875. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylphthalic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphthalic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWAWPHAOPTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063606 | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-30-7, 30140-42-2 | |

| Record name | 3-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-isobenzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030140422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-ISOBENZOFURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC50EL71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylphthalic anhydride chemical structure and IUPAC name

Technical Whitepaper: 3-Methylphthalic Anhydride Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility

Executive Summary

3-Methylphthalic anhydride (3-MPA) represents a critical structural motif in organic synthesis, serving as a pharmacophore scaffold in drug development and a monomer in advanced materials. Distinct from its 4-methyl isomer, 3-MPA possesses unique steric properties due to the proximity of the methyl group to the anhydride functionality. This guide provides a comprehensive technical analysis of 3-MPA, detailing its IUPAC nomenclature, validated synthetic protocols, and the mechanistic logic governing its regioselective ring-opening reactions—a pivotal factor in the design of chiral auxiliaries and antibody-drug conjugates.

Structural Characterization & Nomenclature

The precise identification of 3-MPA is often complicated by conflicting industrial and systematic nomenclature. In the context of drug development, where structure-activity relationship (SAR) is paramount, adherence to IUPAC standards is critical to avoid isomeric confusion.

Systematic Nomenclature Analysis:

-

Preferred IUPAC Name: 4-methyl-2-benzofuran-1,3-dione

-

SMILES: CC1=C2C(=CC=C1)C(=O)OC2=O

Isomeric Distinction: The term "3-methyl" refers to the position of the methyl substituent on the benzene ring relative to the phthalic acid numbering (1,2-dicarboxylic acid). In the fused benzofuran system, this methyl group resides at position 4.

| Property | Value | Context |

| Molecular Formula | C₉H₆O₃ | - |

| Molecular Weight | 162.14 g/mol | - |

| Physical State | Crystalline Solid | White to light yellow needles |

| Melting Point | 114–118 °C | Diagnostic for purity (vs. 4-isomer MP ~104°C) |

| Boiling Point | ~315.6 °C | High thermal stability |

| Solubility | Soluble in DMSO, DMF | Hydrolyzes in water to 3-methylphthalic acid |

Synthetic Architecture

The synthesis of 3-MPA is classically achieved through a two-stage architectural approach: a Diels-Alder cycloaddition followed by an oxidative aromatization. This pathway is preferred over direct oxidation of methylnaphthalenes for laboratory-scale purity and yield control.

Mechanism & Pathway[8]

-

Cycloaddition: Reaction of trans-1,3-pentadiene (piperylene) with maleic anhydride yields the tetrahydro intermediate. The trans geometry of the diene is crucial for stereochemical control.

-

Aromatization: The tetrahydro adduct is dehydrogenated using bromine and an acid acceptor (DMF) or catalytic dehydrogenation methods to restore the aromatic system.

Figure 1: Synthetic pathway from acyclic precursors to aromatic anhydride.

Reactivity & Regioselectivity

For drug development professionals, the value of 3-MPA lies in its desymmetrization . Unlike unsubstituted phthalic anhydride, 3-MPA is non-symmetric. The methyl group at position 3 exerts significant steric hindrance on the adjacent carbonyl (C2 in benzene numbering, C1 in benzofuran numbering).

Nucleophilic Ring Opening

When reacting with nucleophiles (e.g., alcohols, amines), attack occurs preferentially at the less hindered carbonyl (distal to the methyl group).

-

Steric Logic: The methyl group blocks the ortho-carbonyl.

-

Electronic Logic: While electronics play a role, steric factors dominate in 3-substituted phthalic anhydrides.

-

Result: High regioselectivity favoring the formation of the specific isomer where the ester/amide is formed at the "meta" position relative to the methyl group.

Figure 2: Regioselective logic of nucleophilic attack directed by steric hindrance at C3.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 3-Methylphthalic Anhydride via Diels-Alder and Bromine-Assisted Aromatization. Scale: Laboratory (approx. 100g scale).

Phase 1: Diels-Alder Cycloaddition

-

Preparation: In a 500 mL autoclave or pressure-rated flask, charge Maleic Anhydride (98 g, 1.0 mol) and Toluene (100 mL) .

-

Inhibitor Addition: Add p-tert-butylcatechol (50 mg) to prevent polymerization of the diene.

-

Heating: Heat the mixture to 55°C until maleic anhydride is fully molten/dissolved.

-

Addition: Slowly feed trans-1,3-pentadiene (Piperylene) (75 g, ~1.1 mol) into the vessel over 6 hours, maintaining temperature between 50–60°C.

-

Note: The trans isomer is reactive; cis is largely inert in this context.

-

-

Post-Reaction: Stir at 60°C for an additional 3 hours.

-

Isolation: Distill off toluene and unreacted diene under reduced pressure. The residue is 3-methyl-tetrahydrophthalic anhydride (3-Me-THPA) (Yield >95%, MP ~61°C).[6]

Phase 2: Aromatization (Dehydrogenation)

-

Setup: Transfer the 3-Me-THPA (166 g, 1.0 mol) to a reaction flask equipped with a reflux condenser and a dropping funnel.

-

Catalysis: Add Dimethylformamide (DMF) (5 mL) as an acid acceptor/catalyst.

-

Bromination: Heat to 100°C. Add Bromine (Br₂) (160 g, 1.0 mol) dropwise over 4 hours.

-

Safety: HBr gas is evolved. Scrubber system required.[7]

-

-

Desolvation: Once addition is complete, heat to 150°C to drive off residual HBr and DMF.

-

Purification: Distill the crude product under vacuum (approx. 10 mmHg). 3-Methylphthalic anhydride distills at ~180–190°C (at reduced pressure).

-

Crystallization: Recrystallize from acetic anhydride or dry toluene if ultra-high purity (>99%) is required.

Pharmaceutical Applications

1. Chiral Auxiliaries & Resolution: The regioselective opening of 3-MPA with chiral alcohols allows for the resolution of racemic mixtures. The resulting hemiesters can be separated, hydrolyzed, and the chiral auxiliary recovered, leaving an enantiomerically enriched 3-methylphthalic acid derivative.

2. Antibody-Drug Conjugates (ADCs): 3-MPA derivatives serve as linkers. The anhydride moiety reacts with surface lysines on antibodies (or modified residues), while the methyl group provides a subtle conformational bias that can modulate the stability of the linker-payload bond in plasma.

3. Bio-Based Therapeutics: Recent advances by startups like Relement utilize bio-based 3-MPA (Bio MPA) derived from agricultural waste. This supports "Green Chemistry" initiatives in pharma, reducing the carbon footprint of drug synthesis without altering the pharmacophore [1].

References

-

Relement. (2026).[2][7][8] Bio-based 3-methylphthalic anhydride (Bio MPA) for sustainable coatings and aromatics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2026).[2][7] PubChem Compound Summary for CID 198243, Methyltetrahydrophthalic anhydride. Retrieved from [Link]

-

Gogin, L. L., Zhizhina, E. G., & Pai, Z. P. (2014).[9] Methods of synthesizing cis-methyltetrahydrophthalic anhydride. Polymer Science Series B. Retrieved from [Link]

-

Royal Society of Chemistry. (2018).[10] Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism?. Retrieved from [Link]

Sources

- 1. 3-Methylphthalic anhydride | 4792-30-7 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 4. 3-Methylphthalic Anhydride | 4792-30-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. biosynth.com [biosynth.com]

- 6. prepchem.com [prepchem.com]

- 7. youtube.com [youtube.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. researchgate.net [researchgate.net]

- 10. Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylphthalic anhydride molecular weight and formula

High-Purity Scaffold for Pharmaceutical & Materials Engineering [1][2]

Executive Summary

3-Methylphthalic anhydride (3-MPA) is a specialized aromatic building block critical to the synthesis of polycyclic pharmacophores and high-performance epoxy resins.[1][2] Unlike its 4-methyl isomer, 3-MPA offers unique steric positioning adjacent to the anhydride bridge, influencing regioselectivity in ring-opening reactions—a property vital for designing non-symmetric drug intermediates such as isoindolinone derivatives.[1][2]

This guide provides a comprehensive technical profile of 3-MPA, focusing on its physicochemical identity, validated synthesis protocols, and analytical characterization standards required for GMP-compliant workflows.[1][2]

Physicochemical Identity & Core Constants

For drug development professionals, precise stoichiometry is non-negotiable.[1][2] The following data establishes the baseline identity for CAS 4792-30-7.

Table 1: Core Chemical Data

| Property | Value | Technical Note |

| CAS Number | 4792-30-7 | Specific to the 3-methyl isomer. (4-methyl is 19438-61-0).[1][2][3] |

| Molecular Formula | C₉H₆O₃ | |

| Molecular Weight | 162.14 g/mol | Use this value for stoichiometric calculations.[1][2][4] |

| Melting Point | 114 – 118 °C | Sharp range indicates high purity (>98%).[1][2] |

| Boiling Point | ~315 °C | At 760 mmHg.[1][2] |

| Appearance | White to pale beige crystalline powder | Coloration often indicates trace oxidation or hydrolysis.[1][2] |

| Solubility | Soluble in CHCl₃, DMSO, EtOAc | Hydrolyzes rapidly in water to form 3-methylphthalic acid.[1][2] |

Structural Logic

The molecule consists of a benzene ring fused to a cyclic anhydride, with a methyl group at the C3 position (ortho to one carbonyl).[1][2]

-

Reactivity Implication: The C3-methyl group exerts steric hindrance on the adjacent carbonyl (C2), making the distal carbonyl (C1) more susceptible to nucleophilic attack.[1][2] This is the governing principle for regioselective synthesis using 3-MPA.

Synthetic Routes & Mechanism

While industrial supplies are available, high-purity applications often require re-synthesis or purification to remove the 4-methyl isomer.[1][2] The most reliable laboratory-scale route is the dehydration of 3-methylphthalic acid.[1][2]

Mechanism: Acid-Catalyzed Dehydration

The reaction utilizes acetic anhydride as a dehydrating agent.[1][2] The mechanism involves the formation of a mixed anhydride intermediate, followed by intramolecular cyclization and the expulsion of acetic acid.[1][2]

Figure 1: Dehydration pathway converting the diacid to the cyclic anhydride.[1][2]

Validated Protocol: Dehydration of 3-Methylphthalic Acid

Objective: Synthesis of >98% pure 3-MPA from 3-methylphthalic acid.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser protected by a CaCl₂ drying tube (anhydride is moisture sensitive).

-

Charge: Add 3-methylphthalic acid (10.0 g, 55.5 mmol) and acetic anhydride (30 mL, excess).

-

Reaction: Heat the suspension to reflux (approx. 140°C bath temperature). The solid acid will dissolve as it converts to the anhydride.[1][2] Maintain reflux for 2 hours.

-

Work-up:

-

Isolation: Filter the crystals and dry in a vacuum desiccator over P₂O₅.

-

Yield: Expected yield is 85-92%.

Analytical Characterization (QC)[1][2]

Trust but verify. Before introducing 3-MPA into a drug synthesis pipeline, confirm identity and purity using this multi-modal approach.

Workflow Diagram

Figure 2: Quality Control decision tree for incoming raw material.

Spectral Fingerprint[1][2]

-

¹H-NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy (ATR):

Pharmaceutical & Industrial Applications[1][2][3]

Drug Development: Isoindolinone Scaffolds

3-MPA is a precursor for thalidomide analogues and PARP inhibitors .[1][2] The anhydride ring reacts with primary amines to form phthalimides or isoindolinones.[1][2]

-

Regioselectivity: In reactions with nucleophiles (e.g., amines), the attack preferentially occurs at the less hindered carbonyl (C1), leading to 3-substituted products.[1][2] This allows for the design of chiral drugs where the methyl group locks the conformation.[1][2]

Materials Science: Epoxy Curing

In high-performance composites, 3-MPA acts as a curing agent (hardener).[1][2]

-

Benefit: The methyl group disrupts crystal packing in the cured resin, often improving flexibility and lowering the viscosity of the uncured mixture compared to unsubstituted phthalic anhydride.[1][2]

Handling & Safety Profile

Hazard Class: Sensitizer (Respiratory & Skin).[1][2] Signal Word: DANGER.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon). Strictly moisture-free.[1][2] Hydrolysis converts the reactive anhydride back to the inert dicarboxylic acid.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78166, 3-Methylphthalic anhydride.[1][2] Retrieved January 30, 2026 from [Link][1][2]

Sources

The Green Horizon of Specialty Chemicals: A Technical Guide to the Synthesis of 3-Methylphthalic Anhydride from Biomass

Abstract

The imperative to transition from a fossil-fuel-based economy to a more sustainable, bio-based paradigm is reshaping the chemical industry. This guide provides an in-depth technical exploration of a pivotal development in this transition: the synthesis of 3-methylphthalic anhydride (3-MPA) from renewable biomass. 3-MPA serves as a bio-based, near-drop-in replacement for petrochemical phthalic anhydride, a key component in a myriad of applications, including coatings, pigments, and polymers.[1] This document offers a comprehensive overview of the synthesis pathway, from the initial conversion of biomass to key furanic intermediates, through the core Diels-Alder reaction, to the final aromatization step. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and present a comparative analysis of catalytic systems to equip researchers, scientists, and drug development professionals with the knowledge to advance this green technology.

Introduction: The Imperative for Bio-Aromatics

Aromatic chemicals are fundamental building blocks in a vast array of industrial products. Traditionally sourced from petroleum refining, their production carries a significant environmental footprint. The move towards bio-based alternatives is not merely a matter of environmental stewardship; it is a strategic necessity for a resilient and sustainable chemical industry. Biomass, with its high oxygen content, presents both a challenge and an opportunity. The selective removal of this oxygen is a critical step in the catalytic transformation of biomass-derived precursors into valuable platform chemicals.[2]

3-Methylphthalic anhydride (3-MPA) has emerged as a frontrunner in the quest for renewable aromatics. Its bio-based counterpart not only offers a reduced carbon footprint but also exhibits comparable or even enhanced performance characteristics in end products.[1] This guide will illuminate the scientifically robust and increasingly scalable pathway to its production from non-food biomass.

The Synthetic Pathway: From Lignocellulose to 3-Methylphthalic Anhydride

The synthesis of 3-MPA from biomass is a multi-step process that leverages the unique chemistry of furanic compounds, which are readily accessible from the hemicellulose fraction of lignocellulosic biomass. The overall workflow can be conceptualized in three core stages:

-

Generation of the Furanic Platform: Conversion of biomass-derived furfural to 2-methylfuran (2-MF).

-

Carbon-Carbon Bond Formation: A Diels-Alder cycloaddition of 2-methylfuran with maleic anhydride.

-

Aromatization: Dehydration of the Diels-Alder adduct to yield 3-methylphthalic anhydride.

Stage 1: Synthesis of 2-Methylfuran from Furfural

The journey begins with furfural, a platform chemical derived from the acid-catalyzed dehydration of C5 sugars present in hemicellulose. The subsequent conversion of furfural to 2-methylfuran (2-MF) is a critical hydrodeoxygenation step. The choice of catalyst is paramount to ensure high selectivity towards 2-MF, minimizing over-hydrogenation of the furan ring.

Catalytic Systems: A Comparative Overview

A variety of catalytic systems have been developed for this transformation, with a notable emphasis on non-precious metal catalysts to enhance the economic and environmental viability of the process.

| Catalyst System | Support | Key Findings | Yield of 2-MF | Reference |

| Co/CoOx | - | Economical, minimal addition of hydroquinone mitigates side reactions. | Up to 73% | [3][4] |

| CuZnAl | - | Effective and stable for selective hydrogenation. | ~70% | [5] |

| Fe/Mg/O | - | High selectivity, with performance dependent on acid/base properties. | Up to 92% | [6] |

| Ni/BC | Sulfuric Acid-Modified Biochar | Sustainable catalyst with comparable performance to other systems. | 60% | [5] |

Experimental Protocol: Selective Hydrogenation of Furfural

The following protocol is a representative example for the synthesis of 2-MF using a cobalt-based catalyst in a batch reactor system.

Materials:

-

Furfural

-

Co/CoOx catalyst

-

Hydroquinone (optional, as a polymerization inhibitor)

-

Hydrogen gas (high purity)

-

Solvent (e.g., 2-propanol)

-

High-pressure Parr reactor system

Procedure:

-

Catalyst Preparation: The Co/CoOx catalyst is synthesized via a straightforward precipitation method, followed by a reduction process under a 10% H₂ atmosphere for 2 hours.[7]

-

Reactor Setup: The high-pressure Parr reactor is charged with furfural, the Co/CoOx catalyst, and the solvent. A minimal amount of hydroquinone can be added to suppress the polymerization of furfural.[3]

-

Reaction Execution: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the target temperature (e.g., 180-220°C) and stirred for a specified duration (e.g., 2-10 hours).[7]

-

Product Recovery and Analysis: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst. The liquid product is then analyzed by gas chromatography (GC) to determine the conversion of furfural and the yield of 2-methylfuran.

Causality of Experimental Choices:

-

Catalyst Choice: Non-precious metal catalysts like Co/CoOx are chosen for their cost-effectiveness and demonstrated high selectivity for the hydrodeoxygenation of the aldehyde group over the furan ring.[3][4]

-

Hydrogen Source: High-pressure hydrogen gas is the direct hydrogen source for the reaction.

-

Temperature and Pressure: These parameters are optimized to achieve a high reaction rate while maintaining selectivity. Higher temperatures can lead to over-hydrogenation or side reactions.

-

Solvent: An alcohol solvent like 2-propanol can also act as a hydrogen donor in some catalytic systems.

-

Polymerization Inhibitor: Furfural is prone to polymerization under acidic conditions or at elevated temperatures. The addition of an inhibitor like hydroquinone can significantly improve the yield of the desired product.[3]

Stage 2: The Diels-Alder Reaction

The core of the synthesis of the 3-MPA precursor is the [4+2] cycloaddition, or Diels-Alder reaction, between 2-methylfuran (the diene) and maleic anhydride (the dienophile). This reaction is highly efficient and proceeds with excellent atom economy.

Reaction Conditions and Solvent Effects

The Diels-Alder reaction between furans and maleic anhydride can often be performed under mild conditions.[8] Solvent choice can influence the reaction rate and, in some cases, the stereoselectivity of the product. While the reaction can proceed in various organic solvents, there is also evidence that aqueous media can accelerate the reaction, providing a greener alternative.[9]

Experimental Protocol: Diels-Alder Cycloaddition

Materials:

-

2-Methylfuran

-

Maleic anhydride

-

Solvent (e.g., diethyl ether, or an aqueous medium)

-

Round-bottom flask with a condenser

-

Magnetic stirrer

Procedure:

-

Reactant Preparation: Maleic anhydride is dissolved in the chosen solvent in the round-bottom flask.

-

Reaction Initiation: 2-Methylfuran is added to the solution, and the mixture is stirred at a controlled temperature (e.g., room temperature to gentle reflux).

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Product Isolation: The Diels-Alder adduct often precipitates from the reaction mixture upon cooling. The solid product can then be collected by filtration and washed with a cold solvent to remove any unreacted starting materials.

Causality of Experimental Choices:

-

Stoichiometry: An equimolar ratio of the diene and dienophile is typically used to maximize the yield of the adduct.

-

Temperature: The reaction is often exothermic. Controlling the temperature is important to prevent the retro-Diels-Alder reaction, where the adduct reverts to the starting materials.

-

Solvent: The choice of solvent can impact the solubility of the reactants and the rate of the reaction. The use of aqueous media is a promising green chemistry approach.[9]

Stage 3: Aromatization to 3-Methylphthalic Anhydride

The final step in the synthesis is the dehydration of the Diels-Alder adduct to form the aromatic 3-methylphthalic anhydride. This is an acid-catalyzed elimination reaction where a molecule of water is removed.

Catalytic Dehydration: The Role of Acidity

The dehydration of the oxanorbornene intermediate is a challenging step, as the retro-Diels-Alder reaction can be a competing pathway.[10] The use of a suitable acid catalyst is crucial to promote the desired dehydration reaction. Both Brønsted and Lewis acids can catalyze this transformation. Zeolites, with their well-defined pore structures and tunable acidity, are particularly promising heterogeneous catalysts for this step.[11]

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

-

Diels-Alder adduct (3-methyl-3a,4,7,7a-tetrahydro-isobenzofuran-1,3-dione)

-

Acid catalyst (e.g., a zeolite such as H-ZSM-5, or a mixture of sulfolane and sulfuric acid)

-

High-boiling point solvent (e.g., sulfolane)

-

Reaction vessel equipped for heating and distillation

Procedure:

-

Reactor Setup: The Diels-Alder adduct and the acid catalyst are added to the solvent in the reaction vessel.

-

Dehydration Reaction: The mixture is heated to a temperature sufficient to drive the dehydration reaction while minimizing the retro-Diels-Alder side reaction. The water formed during the reaction can be removed by distillation to drive the equilibrium towards the product.

-

Product Purification: After the reaction is complete, the catalyst is removed by filtration. The 3-methylphthalic anhydride can be purified from the reaction mixture by distillation under reduced pressure or by crystallization.

Causality of Experimental Choices:

-

Catalyst: The acidity of the catalyst is a key parameter. A catalyst with the appropriate acid strength and site density is needed to facilitate the dehydration without promoting unwanted side reactions. Zeolites offer the advantage of being solid, recyclable catalysts.[11]

-

Temperature: The reaction temperature is a critical factor that needs to be carefully controlled to favor dehydration over the retro-Diels-Alder reaction.

-

Water Removal: Removing water as it is formed is a classic chemical engineering principle to shift the reaction equilibrium towards the desired product.

Product Characterization and Performance

The final 3-methylphthalic anhydride product can be characterized using standard analytical techniques, including:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

NMR (¹H and ¹³C): To confirm the chemical structure.

-

FTIR: To identify the characteristic functional groups (e.g., the anhydride C=O stretches).

-

Mass Spectrometry: To determine the molecular weight.

-

Bio-based 3-MPA has been shown to be a "near-drop-in" replacement for its petrochemical counterpart, with studies indicating beneficial effects in applications like coatings, where it can improve hardness and reduce yellowing.[1] Furthermore, life cycle assessments have shown a significant reduction in CO2 emissions for the bio-based product.[12]

Future Outlook and Conclusion

The synthesis of 3-methylphthalic anhydride from biomass represents a significant advancement in the field of green chemistry. The pathway, leveraging well-established chemical transformations, is both scientifically sound and increasingly commercially viable. Future research will likely focus on:

-

Catalyst Optimization: Developing even more active, selective, and stable catalysts to improve yields and reduce process costs.

-

Process Intensification: Exploring continuous flow processes and integrated reaction and separation systems to enhance efficiency.

-

Feedstock Diversification: Expanding the range of biomass feedstocks that can be efficiently converted to the necessary furanic intermediates.

This in-depth technical guide provides a solid foundation for researchers and professionals to engage with and contribute to this exciting and important area of sustainable chemical synthesis. The transition to a bio-based economy is a complex undertaking, and the development of high-performance, renewable chemicals like 3-methylphthalic anhydride is a critical step in this journey.

References

-

Han, Y., Zhang, X., Wang, W., Guo, S., Ji, X., & Li, G. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances, 14(26), 18631-18638. [Link]

- Gong, W. H., & Lin, H. (2019). Catalyst compositions for conversion of furfural to 2-methylfuran and their applications. U.S.

-

Han, Y., Zhang, X., Wang, W., Guo, S., Ji, X., & Li, G. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances, 14(26), 18631-18638. [Link]

-

Han, Y., Zhang, X., Wang, W., Guo, S., Ji, X., & Li, G. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. ResearchGate. [Link]

-

ChemTeacher (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

-

Scribd. (n.d.). Diels-Alder Reactions: Furan & Anthracene. [Link]

-

Resource Wise. (2023, February 13). Biobased Phthalic Anhydride: Can this Key Feedstock be Green?[Link]

-

Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Chemical Science, 12(25), 8753–8760. [Link]

-

van Weesep, W. (2023). Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study. Utrecht University Student Theses Repository. [Link]

-

Genuino, H. C., & Dumesic, J. A. (2013). Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Green Chemistry, 15(11), 3136-3146. [Link]

-

van Weesep, W. (2023). Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study. Utrecht University Student Theses Repository. [Link]

-

Chem Help ASAP (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring [Video]. YouTube. [Link]

-

Topsector Energie. (n.d.). BAroC - Bio-Aromaat Concept Fabriek. [Link]

-

Organic Syntheses. (n.d.). 3-nitrophthalic anhydride. [Link]

-

Hanna, C., & Smith, W. T., Jr. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. Proceedings of the Iowa Academy of Science, 58(1), 251-260. [Link]

-

da Silva, R. C., de Souza, P. M., & Rabelo-Neto, R. C. (2021). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. Catalysts, 11(11), 1362. [Link]

-

Scribd. (n.d.). Diels Alder Lab. [Link]

-

Brewer, M., & St-Cyr, D. J. (2016). Diels–Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. Organic Letters, 18(11), 2730–2733. [Link]

- Levine, A. A. (1944). Purification of phthalic anhydride. U.S.

-

Elías, V. R., Ferrero, G. O., Idriceanu, M. G., Eimer, G. A., & Domine, M. E. (2024). From biomass-derived furans to aromatic compounds: design of Al–Nb-SBA-15 mesoporous structures and study of their acid properties on catalytic performance. Reaction Chemistry & Engineering. [Link]

-

POLITesi. (2015). Hydrogenation of furfural to 2-methylfuran with carbon catalysts. [Link]

-

Li, H., Li, Y., Fang, Z., & Smith, R. L., Jr. (2018). Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 6, 333. [Link]

-

CAS Common Chemistry. (n.d.). 3-Methylphthalic anhydride. [Link]

-

ResearchGate. (n.d.). Scheme 4 Proposed reaction mechanism for the dehydration of 3. [Link]

-

Wang, Y., Wang, Y., Zhang, X., & Ma, J. (2020). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 25(17), 4105. [Link]

-

LookChem. (n.d.). 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-, (3aR,7aS)-rel-. [Link]

-

Cioc, R. C., Lutz, M., Pidko, E. A., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Chemical Communications, 56(96), 15199-15202. [Link]

-

Uslamin, E. A., Kosinov, N. A., Pidko, E. A., & Hensen, E. J. M. (2018). Catalytic conversion of furanic compounds over Ga-modified ZSM-5 zeolites as a route to biomass-derived aromatics. Green Chemistry, 20(16), 3818-3827. [Link]

-

Padwa, A., & Kulkarni, Y. S. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Molecules, 26(21), 6615. [Link]

-

Zibo Anquan Chemical Co., Ltd. (2025, April 8). What is the distillation system of phthalic anhydride process system?[Link]

-

Han, Y., Zhang, X., Wang, W., Guo, S., Ji, X., & Li, G. (2024). Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Advances, 14(26), 18631-18638. [Link]

-

Uslamin, E. A., Kosinov, N. A., Pidko, E. A., & Hensen, E. J. M. (2018). Catalytic conversion of furanic compounds over Ga-modified ZSM-5 zeolites as a route to biomass-derived aromatics. Green Chemistry, 20(16), 3818-3827. [Link]

-

Jung, M. E., & Gervay, J. (1989). Solvent Effects in Intramolecular Diels-Alder Reactions of 2-Furfuryl Methyl Fumarates: Evidence for a Polar Transition State. Journal of the American Chemical Society, 111(14), 5469–5470. [Link]

-

Mkhize, N. P., Mlocan, M. S., & Glasser, D. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Catalysts, 14(1), 54. [Link]

-

Cativiela, C., García, J. I., Mayoral, J. A., & Salvatella, L. (1996). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2, (4), 647-651. [Link]

-

Helwani, Z., Othman, M. R., Aziz, N., Kim, J., & Fernando, W. J. N. (2019). Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Catalysts, 9(9), 758. [Link]

-

Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

-

SIELC Technologies. (2018, February 16). Tetrahydrophthalic anhydride. [Link]

Sources

- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 3. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Direct Diels–Alder reactions of furfural derivatives with maleimides - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03558K [pubs.rsc.org]

- 10. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]

- 11. Towards a de-novo route to drop-in biobased 3-methyl phthalic anhydride, a first principles computational study [studenttheses.uu.nl]

- 12. researchgate.net [researchgate.net]

3-Methylphthalic Anhydride: A Versatile Scaffold for Modern Pharmaceutical Applications

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Building Block

3-Methylphthalic anhydride, a derivative of phthalic anhydride, is emerging as a molecule of significant interest in the pharmaceutical landscape. While its parent compound has long been utilized in the synthesis of various organic molecules, the strategic addition of a methyl group to the benzene ring of 3-methylphthalic anhydride offers a nuanced modification that can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of its derivatives. This guide provides an in-depth exploration of the potential pharmaceutical applications of 3-methylphthalic anhydride, moving beyond its role as a mere synthetic intermediate to highlight its potential as a core scaffold for the development of novel therapeutics. We will delve into its applications in oncology and enzyme inhibition, provide detailed experimental protocols, and address the critical safety considerations related to its inherent immunogenic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile molecule.

I. The 3-Methylphthalimide Scaffold in Oncology

The phthalimide group, readily derived from 3-methylphthalic anhydride, is a privileged scaffold in medicinal chemistry, most famously recognized in the structure of thalidomide and its immunomodulatory derivatives (IMiDs). The planar nature of the phthalimide ring allows for effective interactions with biological targets, and the imide nitrogen provides a convenient point for chemical modification, enabling the synthesis of large libraries of compounds with diverse biological activities. The methyl group in 3-methylphthalic anhydride can further refine these interactions, potentially enhancing binding affinity or altering metabolic stability.

Anticancer Activity of Phthalimide Derivatives

A growing body of evidence suggests that the phthalimide scaffold is a promising starting point for the development of novel anticancer agents. While direct evidence for the anticancer activity of 3-methylphthalic anhydride itself is limited and primarily from non-peer-reviewed sources, numerous studies have demonstrated the potent cytotoxic effects of various N-substituted phthalimide derivatives against a range of cancer cell lines. These derivatives often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

For instance, a novel series of 1,3,4-thiadiazole-phthalimide derivatives has been synthesized and evaluated for their in-vitro antitumor activity. One of the most promising compounds, 4-Nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exhibited significant inhibitory effects against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 23.83 µM and 27.21 µM, respectively[1]. Further investigation into the mechanism of action revealed that these compounds induce apoptosis and block cell proliferation at the G1 phase[1].

Similarly, naphthalimide derivatives, which share the core imide structure, have been extensively studied as anticancer agents. Certain derivatives have been shown to inhibit the growth of hepatocellular carcinoma cells by inducing G2/M phase arrest[2][3]. These findings underscore the potential of the imide scaffold, and by extension, derivatives of 3-methylphthalic anhydride, in the development of new cancer therapies.

Table 1: Anticancer and Enzyme Inhibitory Activities of Selected Phthalimide Derivatives

| Compound Class | Specific Derivative | Target/Cell Line | Activity (IC50) | Reference |

| 1,3,4-Thiadiazole-Phthalimides | 4-Nitro-N-(5-((3-(1,3-dioxoisoindolin-2-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | HT-29 (Colon Cancer) | 23.83 µM | [1] |

| MCF-7 (Breast Cancer) | 27.21 µM | [1] | ||

| Phthalimide-Benzylpiperazine | Compound 10a | Acetylcholinesterase (AChE) | 13.58 nM | [4] |

| Compound 7aIII | Acetylcholinesterase (AChE) | 18.44 nM | [4] | |

| Phthalimide-Biphenyl | Compound 3f | Monoamine Oxidase B (MAO-B) | 0.091 µM | [5] |

| Compound 3g | Monoamine Oxidase A (MAO-A) | 5.44 µM | [5] | |

| Phthalimide-Triazole | Compound 15 | Acetylcholinesterase (AChE) | 8.2 µM | [6] |

| Pancreatic Lipase (PL) | 17.8 µM | [6] | ||

| Compound 17 | Tyrosinase | 15.0 µM | [6] |

Proposed Mechanism of Action: Induction of Apoptosis

The anticancer activity of many phthalimide derivatives is linked to their ability to induce programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation. While the precise mechanism for 3-methylphthalimide derivatives is an active area of research, the ability of related compounds to induce apoptosis and cause DNA degradation provides a strong rationale for their investigation as anticancer agents[1].

Caption: Proposed apoptotic pathway induced by 3-methylphthalimide derivatives.

Experimental Protocol: Synthesis of a Representative N-Substituted 3-Methylphthalimide

This protocol describes the synthesis of 4-methyl-N-(4-nitrophenyl)phthalimide, a representative N-substituted 3-methylphthalimide, adapted from general methods for phthalimide synthesis.

Materials:

-

3-Methylphthalic anhydride

-

4-Nitroaniline

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

In a 100 mL round-bottom flask, combine 3-methylphthalic anhydride (1.62 g, 10 mmol) and 4-nitroaniline (1.38 g, 10 mmol).

-

Add 20 mL of glacial acetic acid to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with continuous stirring for 2 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 100 mL of cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain the purified 4-methyl-N-(4-nitrophenyl)phthalimide.

-

Dry the final product in a vacuum oven.

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the synthesized 3-methylphthalimide derivative in the culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[7]

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

II. 3-Methylphthalimide Derivatives as Enzyme Inhibitors

The versatile structure of the 3-methylphthalimide scaffold also lends itself to the design of potent and selective enzyme inhibitors. By modifying the N-substituent, it is possible to target the active sites of various enzymes implicated in a range of diseases.

Several studies have reported the development of phthalimide derivatives as effective inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the treatment of Alzheimer's disease.[4][9] For example, a series of phthalimide derivatives incorporating a benzylpiperazine moiety demonstrated potent anti-acetylcholinesterase activity in the nanomolar range.[4]

Furthermore, phthalimide derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters and relevant to the treatment of depression and Parkinson's disease.[5] The development of dual inhibitors of both cholinesterases and monoamine oxidases from a single phthalimide scaffold highlights the potential for creating multi-target drugs for complex neurodegenerative disorders.[5]

III. Immunogenicity and Safety: The Haptenic Nature of 3-Methylphthalic Anhydride

A critical consideration in the development of any drug candidate derived from 3-methylphthalic anhydride is its potential immunogenicity. Phthalic anhydride is a well-documented chemical allergen that can act as a hapten.[10] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[11]

Upon exposure, phthalic anhydride can covalently bind to endogenous proteins, such as human serum albumin, forming a hapten-carrier conjugate.[11][12] This neoantigen is then recognized by the immune system, leading to the production of specific IgE and IgG antibodies.[12][13] Subsequent exposure to the anhydride can trigger an allergic reaction, which can manifest as occupational asthma, rhinitis, and conjunctivitis.[12][13] Given the structural similarity, it is highly probable that 3-methylphthalic anhydride shares these haptenic properties.

Therefore, any drug development program involving 3-methylphthalimide derivatives must include a thorough assessment of their immunogenic potential. This is not only a matter of regulatory compliance but also a fundamental aspect of ensuring patient safety.

Caption: The hapten-mediated immune response to 3-methylphthalic anhydride (3-MPA).

IV. Conclusion and Future Directions

3-Methylphthalic anhydride represents a promising and versatile starting point for the design and synthesis of novel pharmaceutical agents. Its derivatives have demonstrated significant potential in oncology and as enzyme inhibitors for a variety of therapeutic targets. The ease of modification of the phthalimide scaffold allows for the fine-tuning of biological activity and the exploration of structure-activity relationships.

However, the likely haptenic nature of 3-methylphthalic anhydride necessitates a careful and thorough evaluation of the immunogenic potential of any resulting drug candidates. Future research should focus on developing strategies to mitigate this risk, such as through the design of derivatives that are less reactive towards endogenous proteins or by co-administration with tolerogenic agents.

References

-

Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. (2017). Molecules, 22(2), 342. [Link]

-

Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. (2016). Molecules, 21(3), 335. [Link]

-

Synthesis of 4-Nitro-N-Methylphthalimide. (n.d.). Scribd. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467. [Link]

-

Inhibitory activity on cholinesterases produced by aryl-phthalimide derivatives: green synthesis, in silico and in vitro evaluation. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4376-4388. [Link]

-

Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). (2020). Molecules, 25(21), 5099. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. [Link]

-

Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (2014). International Journal of ChemTech Research, 6(1), 324-333. [Link]

-

Synthesis and Biological Evaluation of 1,3,4-Thiadiazole Linked Phthalimide Derivatives as Anticancer Agents. (2017). Letters in Drug Design & Discovery, 14(7), 810-818. [Link]

-

Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. (2021). Molecules, 26(16), 4995. [Link]

-

Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors. (2020). Molecules, 25(18), 4299. [Link]

-

Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma. (2017). PubMed. [Link]

-

Clinical and immunologic evaluation of trimellitic anhydride-and phthalic anhydride-exposed workers using a questionnaire with comparative analysis of enzyme-linked immunosorbent and radioimmunoassay studies. (1987). The Journal of Allergy and Clinical Immunology, 80(2), 199-207. [Link]

-

New Synthesis Method of 4-Nitro-N-Methylphthalimide. (2002). ResearchGate. [Link]

-

Phthalic anhydride: Illustrating a conundrum in chemical allergy. (2016). Contact Dermatitis, 74(5), 257-263. [Link]

- Process for making 4-nitro-n-methylphthalimide. (1977).

-

Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

TRIMELLITIC + PHTHALIC ANHYDRIDES. (n.d.). Cyrex Laboratories. [Link]

-

4-nitrophthalimide. (n.d.). Organic Syntheses Procedure. [Link]

-

Development of Phthalimide‐Linked 1,2,3‐Triazoles as New Inhibitors of Acetylcholinesterase, Pancreatic Lipase, and Tyrosinase. (2022). Chemistry & Biodiversity, 19(1), e202100650. [Link]

- Preparation method for N-methyl-4-nitrophthalimide. (2014).

-

Specific serum antibodies against phthalic anhydride in occupationally exposed subjects. (1985). Clinical & Experimental Allergy, 15(2), 177-184. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and bioactivity of novel phthalimide derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Phthalic anhydride: Illustrating a conundrum in chemical allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cyrexlabs.com [cyrexlabs.com]

- 12. Clinical and immunologic evaluation of trimellitic anhydride-and phthalic anhydride-exposed workers using a questionnaire with comparative analysis of enzyme-linked immunosorbent and radioimmunoassay studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Specific serum antibodies against phthalic anhydride in occupationally exposed subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 3-Methylphthalic Anhydride

This document provides an in-depth technical guide on the safe handling, storage, and emergency response procedures for 3-Methylphthalic anhydride (CAS No: 4792-30-7). Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, focusing on the scientific rationale behind safety protocols to foster a proactive culture of safety in the laboratory.

Section 1: Core Hazard Profile and Scientific Implications

3-Methylphthalic anhydride is a valuable reagent in organic synthesis. However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols. As a solid, crystalline powder, its primary routes of exposure are inhalation of dust, skin contact, and severe eye contact.[1][2] The principal dangers stem from its classification as a corrosive agent to the eyes, a skin and respiratory irritant, and a potent sensitizer.[1][3] Understanding these risks is the foundation of its safe application in any research or development setting.

The anhydride functional group makes the compound highly reactive, particularly with nucleophiles such as water and alcohols. This reactivity is the basis for its hazards; for instance, its reaction with moisture on the skin or in the respiratory tract leads to the formation of 3-methylphthalic acid, contributing to its irritant and corrosive properties.[4] Furthermore, as a fine powder, it presents a combustible dust hazard, a physical risk that can be overlooked but has severe consequences.[3][5]

Section 2: GHS Hazard Classification: A Detailed Analysis

The Globally Harmonized System (GHS) provides a clear framework for understanding the dangers of 3-Methylphthalic anhydride. The following table summarizes its classification, but a deeper understanding is crucial for risk mitigation.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Danger | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | 2 | Danger | H315: Causes skin irritation.[3][6][7] |

| Skin Sensitization | 1 / 1B | Danger | H317: May cause an allergic skin reaction.[1][3][6] |

| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage. [1][3][6][8] |

| Respiratory Sensitization | 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][6][8] |

| STOT, Single Exposure | 3 | Danger | H335: May cause respiratory irritation.[1][3][8] |

| Combustible Dust | - | Danger | May form combustible dust concentrations in air.[3] |

Expert Analysis of Key Hazards:

-

Serious Eye Damage (Category 1): This is the most acute risk associated with 3-Methylphthalic anhydride. The "Category 1" designation signifies the potential for irreversible eye damage, including blindness.[1][3] The fine dust particles can readily come into contact with the eyes, where they react with moisture on the cornea, causing severe chemical burns. Standard safety glasses are insufficient; chemical splash goggles are mandatory.

-

Respiratory and Skin Sensitization (Category 1): Sensitization is an immunological response where initial exposure may cause minor irritation, but subsequent exposures, even to minute quantities, can trigger a severe allergic reaction.[3][6][9] For the respiratory system, this can manifest as asthma-like symptoms.[5] For the skin, it can lead to severe dermatitis.[6] This necessitates stringent controls to prevent all inhalation and skin contact.

Section 3: Physicochemical Properties & Risk Mitigation

Understanding the physical properties of a chemical is fundamental to designing effective safety protocols.

| Property | Value | Implication for Safe Handling |

| CAS Number | 4792-30-7[1][2][3] | Ensures correct chemical identification. |

| Molecular Formula | C₉H₆O₃[2][7] | - |

| Molecular Weight | 162.14 g/mol [2][10] | - |

| Appearance | White to light yellow/orange solid powder or crystal.[2] | The fine powder form increases the risk of airborne dust and necessitates careful handling. |

| Melting Point | 115-121 °C[2][11] | Stable solid at room temperature. |

| Boiling Point | ~315.6 °C[10] | Low volatility, but dust is the primary inhalation hazard. |

| Sensitivity | Moisture sensitive.[1][2] | Requires storage in a dry, inert atmosphere to prevent degradation and reaction. |

| Incompatibilities | Strong oxidizing agents, strong bases, alcohols, amines.[3][12] | Segregated storage is mandatory to prevent hazardous reactions. |

Section 4: Standard Operating Procedures (SOPs) for Safe Use

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through engineering controls, with PPE serving as the final barrier.

-

Ventilation: All handling of 3-Methylphthalic anhydride powder must be conducted within a certified chemical fume hood or a powder containment hood to control airborne dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles are mandatory.[1] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[1]

-

Skin Protection: A lab coat is required. For larger quantities, a chemically resistant apron or coveralls should be used.[1]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with a particulate filter is required.[1]

-

Safe Handling and Dispensing Protocol

-

Preparation: Cordon off the work area. Ensure a chemical spill kit and eye wash station are accessible.[1]

-

Don PPE: Put on all required PPE as specified in Section 4.1.

-

Grounding: When transferring large quantities, ensure equipment is properly grounded to prevent static discharge that could ignite combustible dust.[5]

-

Dispensing: Open the container within the chemical fume hood. Use tools (spatulas, scoops) that minimize dust generation. Avoid pouring the powder from a height.

-

Cleaning: After dispensing, carefully wipe down the spatula and work surface with a damp cloth to collect any residual dust without making it airborne.

-

Decontamination: Remove PPE and wash hands and any exposed skin thoroughly with soap and water.[3][6][7]

Storage and Incompatibility Protocol

-

Atmosphere: Store in a cool, dry, and well-ventilated area.[1][3][12] Due to its moisture sensitivity, storage under an inert gas like argon or nitrogen is highly recommended.[1][2]

-

Segregation: Store away from incompatible materials such as strong bases, acids, oxidizing agents, alcohols, and amines.[3][12]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Assess: Do not attempt to clean a large spill without proper training and equipment.

-

Cleanup (for small, manageable spills):

-

Don all required PPE, including respiratory protection.

-

Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

-

Carefully scoop the material into a labeled, sealable waste container. AVOID sweeping, which can create dust clouds.

-

Wipe the area with a damp cloth, then decontaminate with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

Exposure Response Workflow

The following diagram outlines the critical first aid steps following an exposure event. Immediate action is paramount, especially for eye contact.

Caption: Emergency first aid workflow for 3-Methylphthalic anhydride exposure.

Section 6: Fire and Explosion Hazards

-

Combustibility: The material is combustible and can burn, though it may not ignite readily.[4]

-

Dust Explosion: The primary fire-related risk is the potential for a dust explosion when fine powder is suspended in the air in an enclosed space with an ignition source.[4][5] All ignition sources must be eliminated from areas where dust may be generated.

-

Extinguishing Media:

-

Firefighter Protection: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic combustion products like carbon monoxide and carbon dioxide.[1][13]

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phthalic anhydride. Retrieved from [Link]

-

Chemius. (n.d.). Phthalic Anhydride (PA). Retrieved from [Link]

-

3M. (2022, December 12). 3M(tm) Scotch-Weld(tm) Structural Void Filling Compound EC-3460 HT/FST. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Phthalic anhydride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Phthalic anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Polynt. (2015, July 14). Safety Data Sheet: Tetrahydromethylphthalic anhydride NT. Retrieved from [Link]

-

Ideh Gostar Moheb Baspar. (2021, December 22). Principles of handling and storing phthalic anhydride. Retrieved from [Link]

-

Thirumalai Chemicals Limited. (2024, January 5). MATERIAL SAFETY DATA SHEET: PHTHALIC ANHYDRIDE. Retrieved from [Link]

-

PubChem. (n.d.). Hexahydro-3-methylphthalic anhydride. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methylphthalic anhydride. Retrieved from [Link]

-

Anhui Sanhuan Chemical Co., Ltd. (n.d.). Briefly describe the basic properties of methyl tetrahydrophthalic anhydride. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-Methylphthalic Anhydride | 4792-30-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. Mobile [my.chemius.net]

- 6. 3-Methylphthalic anhydride, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. broadview-tech.com [broadview-tech.com]

- 10. biosynth.com [biosynth.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. mohebbaspar.com [mohebbaspar.com]

- 13. thirumalaichemicals.com [thirumalaichemicals.com]

Technical Guide: Solubility Profile and Solvent Selection for 3-Methylphthalic Anhydride

[1][2]

Executive Summary

3-Methylphthalic anhydride (3-MPA; CAS: 4792-30-7) is a critical intermediate in the synthesis of high-performance polyimides, polyesters, and pharmaceutical pharmacophores.[1][2] Unlike its parent compound, phthalic anhydride, the presence of the electron-donating methyl group at the 3-position introduces subtle but significant changes in lipophilicity, crystal lattice energy, and hydrolytic stability.[1]

This guide provides a definitive technical analysis of 3-MPA solubility. It moves beyond simple "soluble/insoluble" binary classifications to address reactive dissolution (solvolysis), temperature-dependent solubility differentials for purification, and the kinetic implications of solvent choice on reaction yields.[1]

Physicochemical Fundamentals

To predict solubility behavior where empirical data is sparse, one must understand the molecular drivers of 3-MPA.[1][2]

-

Lipophilicity Shift: The methyl group breaks the symmetry of the phthalic core and increases the partition coefficient (LogP), making 3-MPA slightly more soluble in non-polar aromatics (e.g., toluene) than unsubstituted phthalic anhydride.

-

Electrophilicity: The anhydride carbonyls are highly electrophilic. In the presence of nucleophilic solvents (water, alcohols, primary amines), 3-MPA undergoes rapid ring-opening.[1][2] This is not physical solubility; it is a chemical reaction.[2]

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 162.14 g/mol | Moderate molecular size allows good solubility in small-molecule solvents.[1][2][3] |

| Melting Point | 114–121 °C | High lattice energy requires heating for dissolution in non-polar solvents (e.g., Toluene).[2] |

| Polarity | Moderate | Soluble in polar aprotic solvents; limited solubility in aliphatics.[2] |

| Reactivity | High (Anhydride) | Incompatible with protic solvents for storage or non-derivatizing processes.[1][2] |

Solvent Compatibility Matrix

This matrix categorizes solvents based on their interaction type: Physical Dissolution (Safe), Reactive Dissolution (Transformative), or Precipitation (Anti-solvent).

Table 2: Solubility & Reactivity Data

| Solvent Class | Specific Solvent | Solubility Behavior | Operational Notes |

| Polar Aprotic | Acetone | High | Excellent for cleaning and room-temp reactions.[1][2] |

| Ethyl Acetate | High | Good for extraction; easily removed (low BP).[2] | |

| DCM / Chloroform | High | Standard reaction solvent; no temperature dependency required.[2] | |

| THF | High | Watch for peroxide formation; ensure anhydrous conditions.[1][2] | |

| Aromatic | Toluene | Temp.[2][3][4] Dependent | Ideal Recrystallization Solvent. Low solubility at 20°C; High at 110°C. |

| Benzene | Moderate | Avoid due to toxicity; substitute with Toluene.[2] | |

| Aliphatic | Hexane / Heptane | Insoluble | Used as an anti-solvent to crash out 3-MPA from Toluene or EtOAc.[1][2] |

| Protic (Reactive) | Water | Hydrolyzes | Converts to 3-Methylphthalic acid.[1][2] Rate is pH and temp dependent.[2] |

| Ethanol / Methanol | Alcoholysis | Converts to mono-methyl ester.[1][2] Do not use for recrystallization.[2] |

Reaction Pathways & Solvolysis Risks[1]

Understanding the fate of 3-MPA in protic solvents is crucial.[1][2] Unlike physical dissolution, these interactions are irreversible without harsh dehydration conditions.[2]

Visualization: Solvolysis Pathways

The following diagram illustrates the divergence between physical dissolution and chemical solvolysis.

Figure 1: Divergent pathways of 3-MPA in protic vs. aprotic solvents.[1][2] Note that dissolution in water/alcohol results in chemical modification.

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Purify crude 3-MPA (removing 3-methylphthalic acid or tarry residues) using a Toluene/Heptane system.[1][2] Principle: 3-MPA exhibits a steep solubility curve in toluene (soluble hot, insoluble cold), while impurities often remain in solution or are insoluble in hot toluene.[1][2]

Materials:

Step-by-Step Workflow:

-

Dissolution: Place 10 g of crude 3-MPA in a round-bottom flask. Add anhydrous Toluene (approx. 3-5 mL per gram).[1][2]

-

Heating: Heat to reflux (110°C) with stirring until the solid dissolves completely.

-

Note: If a brown oil/tar remains at the bottom, decant the hot clear supernatant to a clean flask; this is likely polymerized impurity.

-

-

Hot Filtration (Optional): If solid particles remain, perform a rapid hot filtration to remove insoluble acid derivatives.[2]

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature. Needle-like crystals should form.

-

Anti-Solvent Addition: If yield is low, add Heptane dropwise to the supernatant until slight turbidity persists, then cool to 4°C.

-

Isolation: Filter the crystals under vacuum/inert gas (Nitrogen).

-

Critical: Avoid pulling humid air through the cake for extended periods to prevent surface hydrolysis.

-

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ or silica gel.

Protocol B: Solubility Determination (Gravimetric)

Objective: Determine precise solubility limits for a specific process solvent.[2]

-

Saturation: Add excess 3-MPA to 10 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane prevents water adsorption).[2]

-

Evaporation: Transfer a known volume (e.g., 2 mL) to a pre-weighed dish. Evaporate solvent under vacuum.[2]

-

Calculation: Solubility (mg/mL) = (Mass_residue / Volume_aliquot).

Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for your specific application (Synthesis, Cleaning, or Analysis).

Figure 2: Logic flow for selecting solvents based on process requirements. Note the distinction between reactive and inert environments.

References

-

Royal Society of Chemistry. (2013).[2] Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. Green Chemistry. Retrieved from [Link][2]

-

Organic Syntheses. (1922).[1][2] Phthalic Anhydride and Phthalimide Purification. Coll. Vol. 1, p. 457.[2] Retrieved from [Link]

-

Biorizon. (n.d.).[1][2] 3-Methylphthalic Anhydride (3-MPA) Application Factsheet. Retrieved from [Link][2]

Sources

- 1. CAS 4792-30-7: 3-Methylphthalic anhydride | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Basic Information and Properties of MTHPA_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 4. zdmthpa.com [zdmthpa.com]

3-Methylphthalic Anhydride: A Versatile Asymmetric Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylphthalic anhydride (3-MPA) is an aromatic dicarboxylic anhydride distinguished by an asymmetric substitution pattern that imparts unique reactivity and functionality. This guide provides a comprehensive technical overview of 3-MPA, moving beyond fundamental principles to explore the nuanced causality behind its synthetic applications. We will dissect its synthesis, analyze the regiochemical implications of its core reactivity, and present its utility as a pivotal building block in the development of advanced polymers, performance materials, and pharmaceutical intermediates. This document is intended for professionals in chemical research and drug development, offering field-proven insights and detailed experimental frameworks.

Introduction: The Strategic Advantage of Asymmetry